Methyl 4-benzoyl-1-phenyl-3-pyrrolidinecarboxylate
Overview
Description
“Methyl 4-benzoyl-1-phenyl-3-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C19H19NO3 . It is also known as “methyl 4-benzoyl-1-phenylpyrrolidine-3-carboxylate” and "3-Pyrrolidinecarboxylic acid, 4-benzoyl-1-phenyl-, methyl ester" .
Molecular Structure Analysis
The molecular weight of “this compound” is 309.36 . The lengths of the C=O bond in the pyrazole fragment of the molecule is 1.261 Å, which is close to the typical values of carbonyl compounds .Chemical Reactions Analysis
“this compound” has been used in the synthesis of a new Pb (II) complex, Pb (PMBP) 2 (PMBP=1-phenyl-3-methyl-4-benzoyl-5-pyrazolone) . The compound exhibits monomeric species that were linked by a C-H···π interaction, intermolecular C-H···O hydrogen bonds, and intermolecular longer secondary Pb···X (X=C or N) interactions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 309.36 . The lengths of the C=O bond in the pyrazole fragment of the molecule is 1.261 Å .Scientific Research Applications
Structural and Spectroscopic Analysis
The compound and its derivatives have been studied for their structural properties through spectroscopic methods. For instance, the study by Okafor (1980) investigated the structures of 1-phenyl-3-methyl-pyrazolone-5 and its benzoyl derivatives using IR, UV, NMR, and mass spectral spectroscopy, providing insights into the tautomeric forms and structural assignments of these compounds (Okafor, 1980).
Synthesis and Physicochemical Properties
The synthesis and structural investigation of triorganostannyl esters with benzoyl substituents on tin have revealed their potential in affecting the photophysical properties of metal centers and the conformation and intermolecular interactions of ligands, as discussed in a study by Tzimopoulos et al. (2010) (Tzimopoulos et al., 2010).
Antimicrobial Activity
Research by Mistry and Desai (2005) explored the synthesis of novel heterocyclic azlactone and imidazolinone derivatives starting from p-methyl benzoic acid, leading to potential antimicrobial applications. These synthesized compounds showed promising activity against Staphylococcus aureus, Escherichia coli, and Candela albicans (Mistry & Desai, 2005).
Coordination Chemistry and Photoluminescence
Chaudhuri et al. (2013) conducted a study on zinc(II), iron(II/III), and ruthenium(II) complexes of o-phenylenediamine derivatives, which showcased their potential in photoluminescence and oxidative dehydrogenation. This study highlights the utility of benzoyl derivatives in creating complexes with interesting luminescent properties and reactivity (Chaudhuri et al., 2013).
properties
IUPAC Name |
methyl 4-benzoyl-1-phenylpyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-23-19(22)17-13-20(15-10-6-3-7-11-15)12-16(17)18(21)14-8-4-2-5-9-14/h2-11,16-17H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNUHKZTGQKFKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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